5-Aminovaleric acid, also known as 5-aminopentanoic acid, is a naturally occurring amino acid. [] It is classified as an omega-amino acid due to the amino group being located at the terminal carbon of the pentanoic acid backbone. [] It plays a significant role in scientific research as a valuable tool in biochemistry, microbiology, and materials science. 5-Aminovaleric acid is a product of the metabolism of lysine by certain anaerobic bacteria, particularly some Clostridium species. [] This characteristic has led to its proposed use as a taxonomic marker for bacterial identification. []
Source and Classification
5-Aminovaleric acid is classified as a non-proteinogenic amino acid and is derived from the catabolism of L-lysine. It serves as a key intermediate in the synthesis of several important compounds, including valerolactam and glutarate. Its production is closely associated with microbial metabolism, particularly in species such as Pseudomonas putida and Corynebacterium glutamicum .
Methods and Technical Details
The synthesis of 5-aminovaleric acid can be achieved through various methods:
Reactions and Technical Details
5-Aminovaleric acid participates in several chemical reactions:
Process and Data
The mechanism of action for the production of 5-aminovaleric acid primarily involves enzymatic pathways that convert L-lysine into 5-aminovalerate through specific enzymes:
Physical and Chemical Properties
5-Aminovaleric acid exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in biochemical processes and industrial synthesis.
Scientific Uses
5-Aminovaleric acid has diverse applications:
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